5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
5-[4-(6-tert-Butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core linked to a pyrimidine-substituted piperazine moiety. Key structural elements include:
- A pyridine-2-carbonitrile group, contributing to hydrogen-bonding interactions and metabolic stability.
- A piperazine bridge, enhancing conformational flexibility and binding to biological targets.
Properties
IUPAC Name |
5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-21(2,3)18-12-19(25-20(24-18)15-4-5-15)27-10-8-26(9-11-27)17-7-6-16(13-22)23-14-17/h6-7,12,14-15H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIXDCLIWQEKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CN=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperazine-linked pyridine/pyrimidine derivatives. Below is a detailed comparison with analogs from the provided evidence and related literature:
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
- Structural Differences: Pyridine substituents: Chloro group at position 5 vs. nitrile at position 2 in the target compound. Pyrimidine substituents: Dimethylamino and methyl groups vs. tert-butyl and cyclopropyl groups.
- Functional Implications: The chloro group in CAS 2640845-93-6 may enhance electrophilicity and reactivity in cross-coupling reactions.
tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (CAS 123986-64-1)
- Structural Differences :
- Lacks the pyridine-pyrimidine-piperazine backbone.
- Features a hydroxymethylphenyl group and a carbamate-protected amine.
- Functional Implications: The hydroxymethyl group improves solubility in polar solvents, whereas the target compound’s nitrile and tert-butyl groups favor organic phases.
4-(Trifluoromethoxy)benzoic Acid Hydrazide (CAS 175277-18-6)
- Structural Differences :
- Contains a trifluoromethoxy benzoic acid hydrazide group instead of fused pyridine-pyrimidine systems.
- Functional Implications :
Data Table: Key Structural and Functional Comparisons
| Compound Name (CAS) | Core Structure | Key Substituents | Solubility (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyridine-pyrimidine-piperazine | 2-cyano, 6-tert-butyl, 2-cyclopropyl | Low (logP ~3.5) | Kinase inhibition, CNS targets |
| 5-Chloro-6-{4-[2-(dimethylamino)-6-methyl... (2640845-93-6) | Pyridine-pyrimidine-piperazine | 5-chloro, 2-dimethylamino, 6-methyl | Moderate (logP ~2.8) | Antibacterial agents |
| tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (123986-64-1) | Phenyl-carbamate | Hydroxymethyl, carbamate | High (logP ~1.2) | Prodrug intermediates |
| 4-(Trifluoromethoxy)benzoic Acid Hydrazide (175277-18-6) | Benzoic acid hydrazide | Trifluoromethoxy | Moderate (logP ~2.5) | Antifungal, enzyme inhibition |
Research Findings and Implications
- Target Compound: The tert-butyl and cyclopropyl groups may confer resistance to oxidative metabolism, extending half-life compared to analogs like CAS 2640845-93-6 . The pyridine-2-carbonitrile group could engage in π-π stacking or hydrogen bonding with kinase ATP pockets, similar to known inhibitors like imatinib.
- CAS 2640845-93-6: The dimethylamino group may act as a hydrogen-bond acceptor, enhancing solubility but reducing blood-brain barrier penetration compared to the target compound.
Unresolved Questions :
- Comparative in vitro/in vivo data for these compounds are scarce.
- Synergistic effects of combining bulky (tert-butyl) and small (cyclopropyl) groups in the target compound require further exploration.
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